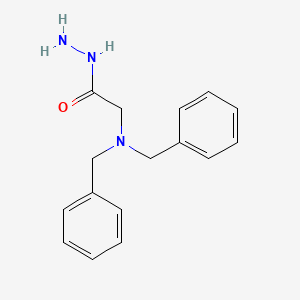

3-(Cyclohexylamino)-1,1,1-trifluoro-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Cyclohexylamino)-1-propanesulfonic Acid”, also known as CHAPS, is a detergent with a high affinity for basic proteins that can be used to extract these proteins from biological samples and solubilize them .

Synthesis Analysis

Cyclohexylamine, a related compound, is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction analysis . For example, the structure of cyclohexylamine, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds. It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization .Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . For example, cyclohexylamine, a related compound, is a colorless liquid with a fishy odor and is miscible with water .Applications De Recherche Scientifique

1. Model for Silica Surfaces

The study by Feher, Newman, and Walzer (1989) highlights the use of cyclohexyltrichlorosilane derivatives as models for silica surfaces. These derivatives, including cyclohexylamino structures, are significant in understanding the molecular structure and reactivity of silica, a key material in various scientific fields (Feher, Newman, & Walzer, 1989).

2. Hydroxyl Radical Production

Atkinson and Aschmann (1993) conducted research on hydroxyl radical production from the reactions of ozone with alkenes. Their work, involving cyclohexane derivatives, contributes to understanding atmospheric chemistry and pollution control strategies (Atkinson & Aschmann, 1993).

3. Hydrodeoxygenation in Chemical Production

Research by Liu et al. (2017) explored the hydrodeoxygenation of lignin-derived phenols to cyclohexanols using cobalt-based catalysts. This process is vital for producing essential industrial chemicals and pharmaceuticals from renewable resources (Liu, Jia, Xu, Zhang, & Fu, 2017).

4. Catalysis in Chemical Synthesis

Wang et al. (2011) demonstrated the use of Pd nanoparticles on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol derivatives, including cyclohexanone. This research is crucial for developing more efficient and selective catalysts in chemical synthesis (Wang, Yao, Li, Su, & Antonietti, 2011).

Mécanisme D'action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For example, oclacitinib, a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor, inhibits signal transduction when the JAK is activated and thus helps downregulate expression of inflammatory cytokines .

Safety and Hazards

Orientations Futures

Propriétés

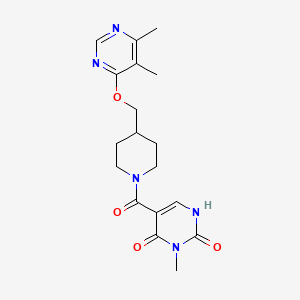

IUPAC Name |

3-(cyclohexylamino)-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h7-8,13-14H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOQFPFCGXFDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propionamide](/img/structure/B2682093.png)

![[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2682094.png)

![N1-benzyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682095.png)

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B2682099.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2682105.png)